molecular formula C2H4ClSi B1173555 2-Chloroethylsilane CAS No. 18165-19-0

2-Chloroethylsilane

Cat. No.: B1173555
CAS No.: 18165-19-0
M. Wt: 91.59 g/mol
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Description

2-Chloroethylsilane is an organosilicon compound with the chemical formula C₂H₇ClSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylsilane can be synthesized by reacting vinylchlorosilane with hydrogen chloride in the presence of a catalyst. The catalyst typically consists of an organoaluminum compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the reactants and catalysts safely. The reaction is monitored to optimize yield and purity, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.

    Elimination Reactions: The compound can undergo β-elimination to form ethylene and chlorosilane

    Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.

    Elimination Reactions: These reactions often require heating and may be catalyzed by acids or bases.

Major Products Formed:

    Substitution Reactions: Various organosilicon compounds with different functional groups.

    Elimination Reactions: Ethylene and chlorosilane

Scientific Research Applications

2-Chloroethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloroethylsilane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions. The silicon atom can also participate in reactions, forming stable Si-C and Si-O bonds .

Comparison with Similar Compounds

  • 2-Chloroethylethyldichlorosilane
  • 2-Chloroethyldiethylchlorosilane
  • 2-Chloroethyltriethylsilane

Comparison: 2-Chloroethylsilane is unique due to its specific reactivity and the presence of both silicon and chlorine atoms. Compared to its derivatives, it has a simpler structure, making it more versatile in various chemical reactions. The presence of different alkyl groups in similar compounds can affect their reactivity and stability .

Properties

InChI

InChI=1S/C2H4ClSi/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZQESLZRQZSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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